molecular formula C15H12ClN3S B5628706 N-(3-chloro-2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine

N-(3-chloro-2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine

Cat. No.: B5628706
M. Wt: 301.8 g/mol
InChI Key: FXXYURIGCUUXRW-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-(3-chloro-2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole and its derivatives. The reaction involves the condensation of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . For this compound, the precursors 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide are reacted under these conditions to yield the desired product .

Chemical Reactions Analysis

N-(3-chloro-2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The presence of the thiazole ring and the chloro group enhances its ability to interact with biological molecules, altering their function. This compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function .

Comparison with Similar Compounds

N-(3-chloro-2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial agent.

    Abafungin: An antifungal agent.

    Ritonavir: An antiretroviral drug.

    Bleomycin: An antineoplastic agent.

These compounds share the thiazole core structure but differ in their substituents, which confer unique biological activities. This compound stands out due to its specific substitution pattern, which enhances its antibacterial properties .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c1-10-11(16)5-4-7-12(10)18-15-19-14(9-20-15)13-6-2-3-8-17-13/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXYURIGCUUXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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